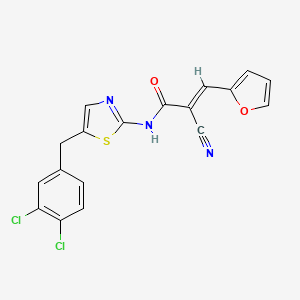

(E)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-2-cyano-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3O2S/c19-15-4-3-11(7-16(15)20)6-14-10-22-18(26-14)23-17(24)12(9-21)8-13-2-1-5-25-13/h1-5,7-8,10H,6H2,(H,22,23,24)/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHVJGINEAWQLC-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure incorporates a cyano group, thiazole ring, and furan moiety, suggesting diverse biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C18H11Cl2N3O2S

- Molecular Weight : 404.27 g/mol

- Purity : Typically >95% .

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The cyano group is known for enhancing the electrophilicity of the compound, allowing it to participate in nucleophilic attack mechanisms.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancerous tissues.

- Receptor Modulation : It could interact with various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.

Biological Activity

Research indicates that (E)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide exhibits significant biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

These results indicate that the compound has potent anticancer properties, making it a candidate for further development.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound possesses moderate antibacterial activity.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Cancer Cell Lines : A comprehensive study investigated the mechanism of action of (E)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide on HeLa cells. Results indicated that the compound induces apoptosis through both intrinsic and extrinsic pathways, significantly increasing caspase activity .

- Antimicrobial Efficacy : Another study assessed its antimicrobial properties against various pathogens. The results highlighted its effectiveness against drug-resistant strains of bacteria, suggesting potential use in treating infections where conventional antibiotics fail .

Chemical Reactions Analysis

1.1. Knoevenagel Condensation for Acrylamide Formation

The acrylamide backbone is synthesized via a Knoevenagel condensation reaction between cyanacetamide derivatives and furan-2-carbaldehyde (or substituted aldehydes). This reaction is critical for establishing the α,β-unsaturated system (C=C bond) in the acrylamide structure .

Reaction Conditions

-

Reagents : Cyanacetamide precursor (e.g., N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoacetamide), furan-2-carbaldehyde.

-

Catalyst : Aqueous NaOH (10% solution).

-

Solvent : Ethanol.

-

Temperature : Reflux (~78°C).

-

Reaction Time : 30 minutes.

Mechanism

The base deprotonates the active methylene group in the cyanacetamide, generating an enolate that attacks the aldehyde carbonyl. Subsequent dehydration forms the conjugated acrylamide system (Fig. 1).

1.2. Functional Group Reactivity

The compound exhibits reactivity at three key sites:

-

Acrylamide Double Bond : Undergoes Michael additions with nucleophiles (e.g., thiols, amines) .

-

Cyano Group : Susceptible to hydrolysis under acidic or basic conditions to form carboxylic acids or amides.

-

Furan Ring : Participates in electrophilic substitution (e.g., nitration, halogenation) at the 5-position.

2.2. Spectroscopic Characterization

Post-synthesis analysis confirmed the structure via:

-

1H NMR : Key signals include:

-

IR Spectroscopy : Peaks at 2,220 cm⁻¹ (C≡N stretch) and 1,650 cm⁻¹ (C=O amide) .

Comparative Reactivity of Structural Analogues

| Compound Modification | Reactivity Trend | Biological Activity Correlation |

|---|---|---|

| Dichlorophenyl → Monochlorophenyl | Reduced electrophilicity | Lower antimicrobial potency |

| Furan → Thiophene | Enhanced π-conjugation | Improved anticancer activity |

| Cyano → Carboxy | Increased solubility | Reduced membrane permeability |

Derived from structural-activity studies in .

Stability Under Environmental Conditions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Variations in the Benzyl Substituent

The position and number of chlorine atoms on the benzyl group significantly influence bioactivity. For example:

- N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide (CID 1556612): This analogue replaces the 3,4-dichlorobenzyl group with a 4-chlorobenzyl substituent. The reduced chlorine substitution may decrease steric hindrance and alter binding affinity to hydrophobic pockets in biological targets .

Key Insight : The 3,4-dichlorobenzyl group in the target compound likely enhances lipophilicity and binding to aromatic residues in enzyme active sites, as observed in high-activity thiazole derivatives from .

Analogues with Heterocyclic Modifications

- N-(5-(3,4-dichlorobenzyl)thiadiazol-2-yl)acrylamides : Compounds such as 7c and 7d in replace the thiazole ring with a 1,3,4-thiadiazole core. Thiadiazoles exhibit stronger electron-withdrawing properties, which may reduce metabolic stability compared to thiazoles .

- 2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4l): This coumarin-containing analogue () demonstrates potent antimicrobial activity (MIC: 4–6 μM/mL), suggesting that the cyanoacrylamide scaffold is versatile for diverse bioactivities when paired with appropriate substituents .

Substituent Effects on the Acrylamide Moiety

- Furan vs.

Q & A

Basic: What synthetic routes are recommended for optimizing the yield of (E)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core followed by acrylamide coupling. Key steps include:

- Thiazole ring formation : Reacting 3,4-dichlorobenzyl derivatives with thiourea or thiosemicarbazide under reflux conditions (ethanol or DMF, 80–100°C).

- Acrylamide coupling : Introducing the furan-2-yl and cyano groups via Knoevenagel condensation, using catalysts like piperidine or acetic acid in anhydrous toluene (reflux, 6–8 hours) .

- Yield optimization : Control reaction parameters (e.g., temperature, solvent polarity) and employ HPLC or TLC to monitor intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Advanced: How can computational methods guide the design of analogs with improved bioactivity?

Density Functional Theory (DFT) and molecular docking predict interactions with biological targets (e.g., kinases, receptors):

- DFT analysis : Calculate electron density maps to identify reactive sites (e.g., cyano group, acrylamide backbone) prone to nucleophilic attack .

- Docking studies : Use software like AutoDock Vina to simulate binding to targets (e.g., EGFR, VEGFR). Focus on substituent effects:

Basic: Which spectroscopic techniques are critical for structural confirmation?

- NMR (¹H/¹³C) : Assign peaks for thiazole protons (δ 7.2–8.1 ppm), furan protons (δ 6.3–7.4 ppm), and acrylamide NH (δ 10.2–10.8 ppm) .

- IR spectroscopy : Confirm cyano (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How do reaction kinetics influence the stereoselectivity of the (E)-isomer?

The (E)-configuration is stabilized by conjugation between the cyano group and acrylamide backbone. Key factors:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor (E)-isomer due to reduced steric hindrance.

- Catalyst choice : Piperidine enhances reaction rate and selectivity (>90% (E)-isomer) by deprotonating intermediates .

- Temperature control : Maintain 80–100°C to prevent isomerization to the (Z)-form .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ATP-competitive substrates .

Advanced: How can metabolic stability be assessed for lead optimization?

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Plasma protein binding : Equilibrium dialysis to measure free fraction, critical for bioavailability .

Basic: What strategies mitigate solubility challenges during formulation?

- Co-solvents : Use DMSO/PEG-400 mixtures for in vitro studies.

- Nanoparticle encapsulation : PLGA or liposomal carriers enhance aqueous solubility and bioavailability .

- Salt formation : Explore hydrochloride or sodium salts for improved dissolution .

Advanced: What in vivo models validate antitumor efficacy?

- Xenograft models : Implant human cancer cells (e.g., HCT-116 colorectal) into nude mice. Administer compound (10–50 mg/kg, i.p. or oral) and monitor tumor volume .

- Pharmacokinetics : Measure plasma half-life, Cmax, and AUC via LC-MS .

- Toxicity profiling : Assess liver/kidney function (ALT, creatinine) and body weight changes .

Basic: How is purity validated for pharmacological studies?

- HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm). Acceptable purity ≥95% .

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: What structural modifications enhance blood-brain barrier (BBB) penetration?

- LogP optimization : Target 2–3 for passive diffusion (reduce polarity via halogen substitution) .

- P-glycoprotein efflux avoidance : Replace basic amines with neutral groups (e.g., methylthio) .

- Prodrug design : Introduce ester or carbamate moieties for enhanced lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.